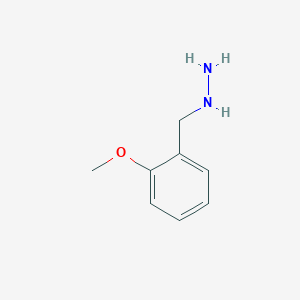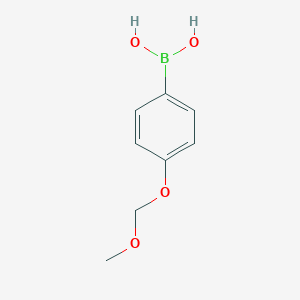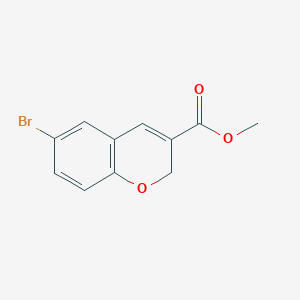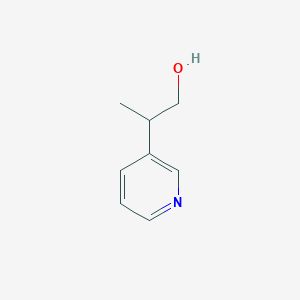
2-(pyridin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridineethanol, beta-methyl-(9CI): is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C8H11NO. Pyridine derivatives are known for their diverse biological activities and are often used in the development of new pharmacological agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridineethanol, beta-methyl-(9CI) typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method is the reduction of 3-pyridinecarboxaldehyde using a reducing agent such as sodium borohydride in the presence of a solvent like ethanol .
Industrial Production Methods: Industrial production of 3-Pyridineethanol, beta-methyl-(9CI) may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process often includes steps like purification through distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Pyridineethanol, beta-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Pyridineethanol, beta-methyl-(9CI) is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It may be used in assays to investigate enzyme activities or receptor binding.
Medicine: In medicine, derivatives of 3-Pyridineethanol, beta-methyl-(9CI) are explored for their pharmacological properties. They may have potential as therapeutic agents for various diseases, including neurological disorders and infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of agrochemicals, dyes, and polymers .
Mecanismo De Acción
The mechanism of action of 3-Pyridineethanol, beta-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific biological context and the derivative being studied.
Comparación Con Compuestos Similares
2-Pyridineethanol: Another pyridine derivative with similar chemical properties but different biological activities.
4-Pyridineethanol: Similar in structure but may have distinct reactivity and applications.
3-Pyridinepropanol: A related compound with a longer carbon chain, leading to different physical and chemical properties.
Uniqueness: 3-Pyridineethanol, beta-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activities. Its beta-methyl group influences its chemical behavior and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-3-2-4-9-5-8/h2-5,7,10H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGLUJFAHOUNKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
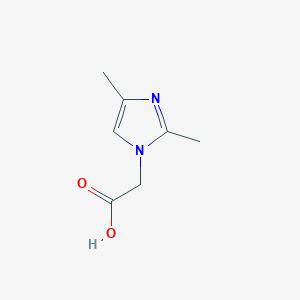
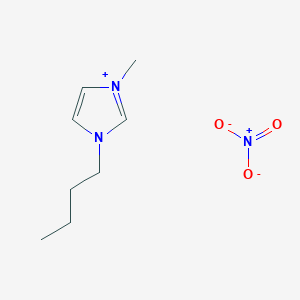
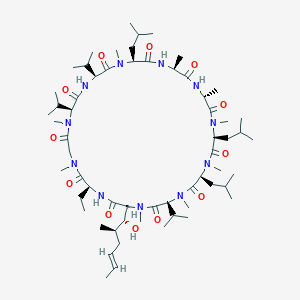
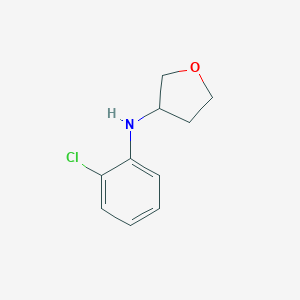
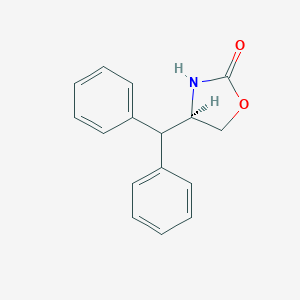



![1H-Thieno[2,3-d]imidazole,1-ethenyl-(9CI)](/img/structure/B62679.png)

